12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a benzoxazine ring fused with a chromene ring, which is further substituted with chloro and fluorophenyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene ring, followed by the introduction of the benzoxazine moiety. The final steps involve the chlorination and fluorination reactions to introduce the chloro and fluorophenyl groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and efficient purification techniques to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
11-chloro-3-[2-(3-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6-one: This compound has a similar structure but differs in the position of the fluorophenyl group and the degree of saturation in the chromene ring.
Other benzoxazine derivatives: Compounds with similar benzoxazine and chromene structures but different substituents can exhibit varying chemical and biological properties.
Uniqueness
The uniqueness of 12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific substitution pattern and the combination of chloro and fluorophenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H21ClFNO3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
12-chloro-3-[2-(4-fluorophenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H21ClFNO3/c24-20-11-18-16-3-1-2-4-17(16)23(27)29-21(18)19-12-26(13-28-22(19)20)10-9-14-5-7-15(25)8-6-14/h5-8,11H,1-4,9-10,12-13H2 |
InChI Key |
ZNARJEQJVBCBND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CCC5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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